4PVG
Description
4PVG (8-[2-(pyridin-4-yl)-vinyl]-2'-deoxyguanosine) is a synthetic fluorescent guanosine analog designed for studying DNA folding dynamics and energy transfer mechanisms . Its structure features a pyridinyl-vinyl substituent at the C8 position of deoxyguanosine, which confers unique photophysical properties, including red-shifted excitation (λex ~ 475 nm) and emission (λem ~ 550 nm) maxima compared to natural guanine . This modification allows 4PVG to act as a sensitive probe for detecting G-quadruplex (GQ) formation and monitoring structural transitions in DNA without significantly disrupting native folding behavior .
Properties
Molecular Formula |
C17H18N6O4 |
|---|---|
Molecular Weight |
370.37 |
IUPAC Name |
8-[2-(Pyrid-4-yl)-ethenyl]-2'-deoxyguanosine |
InChI |
InChI=1S/C17H18N6O4/c18-17-21-15-14(16(26)22-17)20-12(2-1-9-3-5-19-6-4-9)23(15)13-7-10(25)11(8-24)27-13/h1-6,10-11,13,24-25H,7-8H2,(H3,18,21,22,26)/b2-1+/t10-,11+,13+/m0/s1 |
InChI Key |
LHQKQDCNKWNZLB-BZLOTYSWSA-N |
SMILES |
OC[C@@H]1[C@H](C[C@H](N2C(/C=C/C3=CC=NC=C3)=NC4=C2N=C(N)NC4=O)O1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-PVG; 4PVG; 4 PVG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
4PVG belongs to a class of 8-substituted guanosine analogs, including 2PyG (8-(2-pyridinyl)-2'-deoxyguanosine) and StG (8-styryl-2'-deoxyguanosine). Below is a detailed comparison of their properties:
Structural and Conformational Effects on DNA
- Thermal Stability (ΔTm):
In K<sup>+</sup> buffers, 4PVG stabilizes the "(3+1) hybrid" GQ structure of human telomeric (hTelo) DNA by +8°C, intermediate between 2PyG (+10°C) and StG (+5°C) .- Table 1: Thermal stabilization (ΔTm) of hTelo GQ in K<sup>+</sup> buffers:
| Compound | ΔTm (°C) | |
|---|---|---|
| 2PyG | +10 | |
| 4PVG | +8 | |
| StG | +5 | |
| T (Thymine) | -23 |
- Topological Compatibility:
Photophysical Properties
- Quantum Yields (Φ):
| Compound | Φ (GQ) | Φ (Duplex) | |
|---|---|---|---|
| 2PyG | 0.03 | 0.01 | |
| 4PVG | 0.02 | 0.008 | |
| StG | 0.07 | 0.02 |
- Spectral Shifts:
4PVG and StG exhibit red-shifted λex/λem compared to 2PyG, enabling multiplexed detection in complex DNA systems .
Energy Transfer Efficiency
- In GQ structures, energy transfer efficiencies for 4PVG, StG, and 2PyG are 2–20× higher than in duplex DNA due to cation-mediated electronic coupling in G-tetrads .
- StG achieves the highest signal-to-noise ratio in GQ detection, while 4PVG provides a balance between sensitivity and structural fidelity .
Key Advantages and Limitations
- 4PVG Advantages:
Limitations:
- Comparative Strengths: 2PyG: High thermal stabilization but induces non-native conformations . StG: Superior brightness but moderate thermal stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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